Ethane-1,2-diol;phthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

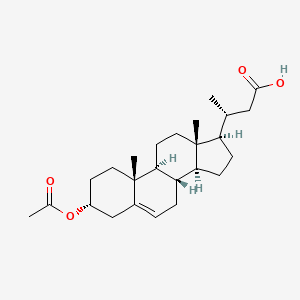

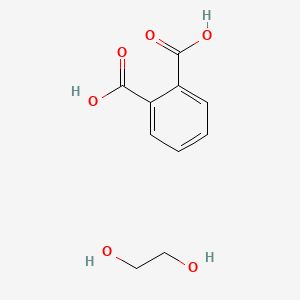

It is a colorless, odorless, viscous liquid with a sweet taste but is toxic in high concentrations . Phthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water . When combined, these compounds are used to produce polyesters, such as polyethylene terephthalate (PET), which is widely used in the manufacture of plastic bottles and textiles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide, which reacts with water to produce ethylene glycol . The reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .

Phthalic acid is typically produced by the oxidation of naphthalene or ortho-xylene in the presence of a catalyst . The process involves the use of air or oxygen at high temperatures to convert these hydrocarbons into phthalic anhydride, which is then hydrolyzed to form phthalic acid .

Industrial Production Methods: In industrial settings, ethane-1,2-diol is produced in large quantities through the hydration of ethylene oxide . The process involves the use of excess water to ensure high yields of ethylene glycol . Phthalic acid is produced on an industrial scale by the catalytic oxidation of ortho-xylene or naphthalene . The resulting phthalic anhydride is then hydrolyzed to produce phthalic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and esterification . It is commonly oxidized to oxalic acid or glycolic acid using strong oxidizing agents . Reduction reactions typically involve the conversion of ethylene glycol to ethane . Esterification reactions occur when ethylene glycol reacts with carboxylic acids to form esters .

Phthalic acid primarily undergoes esterification reactions to form phthalate esters, which are used as plasticizers . It can also undergo decarboxylation to form benzoic acid .

Common Reagents and Conditions: Common reagents for the oxidation of ethane-1,2-diol include potassium permanganate and nitric acid . Esterification reactions typically involve the use of sulfuric acid as a catalyst . For phthalic acid, esterification reactions often use alcohols in the presence of an acid catalyst .

Major Products: The major products formed from the oxidation of ethane-1,2-diol include oxalic acid and glycolic acid . Esterification reactions produce various esters, such as ethylene glycol diacetate . Phthalic acid esterification results in the formation of phthalate esters .

Wissenschaftliche Forschungsanwendungen

Ethane-1,2-diol is widely used in scientific research due to its properties as a solvent and antifreeze agent . It is used in the synthesis of polymers, such as polyethylene terephthalate (PET), and as a cryoprotectant in biological research . In medicine, it is used in the formulation of certain pharmaceuticals .

Phthalic acid is used in the production of dyes, pigments, and resins . It is also used as a precursor for the synthesis of phthalate esters, which are used as plasticizers in the manufacture of flexible plastics .

Wirkmechanismus

The mechanism of action of ethane-1,2-diol involves its ability to form hydrogen bonds with water molecules, which lowers the freezing point of water and makes it an effective antifreeze agent . In biological systems, it can disrupt cellular processes by interfering with the hydrogen bonding network .

Phthalic acid exerts its effects primarily through its ability to undergo esterification reactions, forming esters that modify the properties of polymers . These esters can act as plasticizers, increasing the flexibility and durability of plastics .

Vergleich Mit ähnlichen Verbindungen

Ethane-1,2-diol is similar to other diols, such as propylene glycol and diethylene glycol . it is unique in its high toxicity and its widespread use as an antifreeze agent . Phthalic acid is similar to other aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid . Its unique property is its ability to form phthalate esters, which are widely used as plasticizers .

List of Similar Compounds:- Propylene glycol

- Diethylene glycol

- Terephthalic acid

- Isophthalic acid

Eigenschaften

CAS-Nummer |

25610-19-9 |

|---|---|

Molekularformel |

C10H12O6 |

Molekulargewicht |

228.20 g/mol |

IUPAC-Name |

ethane-1,2-diol;phthalic acid |

InChI |

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 |

InChI-Schlüssel |

TUJBOVNFJNICLL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O |

Verwandte CAS-Nummern |

25610-19-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)